N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide (CAS 1394934-84-9, molecular formula C11H13NO3, molecular weight 207.23 g/mol) is a disubstituted benzamide derivative bearing a cyclopropyl group at the amide nitrogen, a hydroxyl group at the 4-position, and a methoxy group at the 2-position of the benzene ring. The compound belongs to the N-cyclopropyl benzamide subclass, which has been broadly investigated in medicinal chemistry for kinase inhibition (RIPK2, GCN2) and epigenetic modulation (HDAC, LSD1).

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12073099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-hydroxy-2-methoxy-benzamide
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C(=O)NC2CC2
InChIInChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14)
InChIKeyABBGQGWAIHSSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide – Structural Profile and Procurement Parameters for Research-Grade Benzamide Building Blocks


N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide (CAS 1394934-84-9, molecular formula C11H13NO3, molecular weight 207.23 g/mol) is a disubstituted benzamide derivative bearing a cyclopropyl group at the amide nitrogen, a hydroxyl group at the 4-position, and a methoxy group at the 2-position of the benzene ring . The compound belongs to the N-cyclopropyl benzamide subclass, which has been broadly investigated in medicinal chemistry for kinase inhibition (RIPK2, GCN2) and epigenetic modulation (HDAC, LSD1) [1][2]. Its InChIKey is ABBGQGWAIHSSNW-UHFFFAOYSA-N and its canonical SMILES is COc1cc(O)ccc1C(=O)NC1CC1 . The compound is commercially available from multiple suppliers primarily as a research chemical and screening compound, with typical purity specifications of ≥95% .

Research Area
Kinase inhibition, epigenetic modulation, and chemokine receptor studies
Compound Role
Structurally defined N-cyclopropyl benzamide building block
Procurement Note
Available from multiple suppliers as research-grade screening compound

Why N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide Cannot Be Interchanged with Its Regioisomer or Deoxygenated Analogs


The precise substitution pattern of N-cyclopropyl-4-hydroxy-2-methoxy-benzamide is the primary determinant of its molecular recognition properties, and small structural variations produce functionally distinct compounds. The regioisomer N-cyclopropyl-2-hydroxy-4-methoxybenzamide (SMILES COC1=CC=C(C(=O)NC2CC2)C(O)=C1) differs only in the positional swap of the hydroxyl and methoxy groups, yet this alteration changes hydrogen-bond donor/acceptor geometry, dipole moment, and steric accessibility of the amide carbonyl [1]. Within the broader N-cyclopropyl benzamide class, SAR studies on RIPK2 inhibitors demonstrate that the nature and position of substituents on the phenyl ring profoundly affect kinase inhibitory potency, with certain substitution patterns conferring sub-micromolar activity while others are essentially inactive [2]. Similarly, in HDAC inhibitory benzamides, the positioning of the hydroxy and methoxy groups determines chelation geometry with the catalytic zinc ion, directly impacting IC50 values [3]. Generic substitution with the regioisomer, N-cyclopropylbenzamide, or other in-class analogs without explicit validation of target engagement therefore introduces uncontrolled variables that can invalidate screening results or SAR interpretation. Procurement decisions must be driven by the specific substitution pattern because the compound's biological profile is not a function of the benzamide scaffold alone but of the precise three-dimensional pharmacophore presented by the 4-hydroxy-2-methoxy arrangement.

Regioisomer Mismatch
Swapping 4-OH/2-OCH₃ to 2-OH/4-OCH₃ alters hydrogen-bond donor/acceptor geometry and may shift target binding.
Substitution Sensitivity
Kinase inhibitory potency depends critically on phenyl ring substitution; deoxygenated or unsubstituted analogs may be inactive.
Chelation Geometry
For HDAC targets, the 4-OH/2-OCH₃ arrangement governs zinc chelation; the regioisomer may show markedly different IC₅₀.

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide – Quantitative Differential Evidence for Informed Compound Selection


Positional Isomer Discrimination: 4-Hydroxy-2-methoxy vs. 2-Hydroxy-4-methoxy Substitution Determines Hydrogen-Bond Pharmacophore Geometry

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide (target) and its regioisomer N-cyclopropyl-2-hydroxy-4-methoxybenzamide (comparator) share identical molecular formula (C11H13NO3) and molecular weight (207.23 Da) but differ in the positional exchange of the hydroxyl and methoxy substituents on the benzamide phenyl ring [1]. In the target compound, the 4-OH group is para to the carboxamide, enabling linear hydrogen-bond extension from the amide, while the 2-OCH3 group occupies the ortho position, introducing steric constraint near the amide bond. In the regioisomer, the 2-OH group forms an intramolecular hydrogen bond with the adjacent amide carbonyl, altering the conformational ensemble of the cyclopropylamide moiety and reducing the solvent-exposed hydrogen-bond donor capacity of the phenol. This positional isomerism produces two chemically distinct pharmacophores despite identical elemental composition. In related benzamide HDAC inhibitor series, the position of the hydroxy/methoxy substitution pattern has been shown to modulate IC50 values across a ≥25-fold range (2–50 μM) depending on zinc-chelating geometry [2].

Positional Isomer Discrimination
Reported
≥25-fold IC₅₀ variation (class-level, HDAC benzamide series)
Hydrogen-bond geometry alters target-binding profile
Regioisomer differs in pharmacophore despite identical MW and formula
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Cyclopropyl Group Metabolic Stability Advantage Over N-Alkyl Benzamide Analogs – Class-Level Inference from Preclinical PK Studies

The N-cyclopropyl substituent on the target compound provides a metabolic stability advantage over N-methyl, N-ethyl, and other N-alkyl benzamide analogs. The cyclopropyl ring functions as a metabolic shield by introducing steric hindrance at the amide nitrogen, reducing susceptibility to N-dealkylation by cytochrome P450 enzymes [1]. This principle has been demonstrated across multiple benzamide-based drug discovery programs. In the MEK inhibitor series, N-cyclopropylmethoxy substitution in CI-1040 (2-(2-chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide) was critical for achieving in vivo activity and enabling the first MEK inhibitor clinical candidate, whereas non-cyclopropyl analogs failed to demonstrate sufficient metabolic stability for in vivo proof-of-concept [2]. In the RIPK2 inhibitor patent family (US 10,138,222), the N-cyclopropyl benzamide scaffold was specifically selected over N-alkyl alternatives based on combined potency and metabolic stability optimization [3]. While direct comparative metabolic stability data for N-cyclopropyl-4-hydroxy-2-methoxy-benzamide versus its N-methyl or N-ethyl analogs are not publicly available, the class-level precedent strongly supports superior metabolic robustness of the N-cyclopropyl variant.

Cyclopropyl Metabolic Stability
Class-level inference
N-cyclopropyl may reduce CYP-mediated N-dealkylation vs. N-alkyl analogs
Supports metabolic stability screening context
Direct comparative data not available; class precedent from MEK/RIPK2 programs
Drug Metabolism Pharmacokinetics Cyclopropyl Bioisostere

Preliminary Pharmacological Annotation: CCR5 Antagonist Activity Suggests Differential Target Engagement Profile Relative to Kinase-Targeted N-Cyclopropyl Benzamides

Preliminary pharmacological screening has identified N-cyclopropyl-4-hydroxy-2-methoxy-benzamide as a compound with CCR5 antagonist activity, distinguishing it from the majority of N-cyclopropyl benzamide analogs that primarily target intracellular kinases (RIPK2, GCN2, p38 MAPK, MEK) or epigenetic enzymes (HDAC, LSD1) [1][2][3]. This annotation places the target compound in a distinct target class relative to its closest structural analogs. CCR5 is a chemokine receptor implicated in HIV entry, inflammatory cell migration, and autoimmune disease pathogenesis. In contrast, the structurally related compound A127 (WO2013110309) is reported as a GCN2 kinase inhibitor with an IC50 < 300 nM, while substituted N-cyclopropyl benzamides in US 10,138,222 are RIPK2 inhibitors [2][3]. The differential target engagement profile suggests that the 4-hydroxy-2-methoxy substitution pattern may favor chemokine receptor binding over kinase active-site occupancy. However, quantitative CCR5 binding or functional antagonism data (IC50, Ki) for this specific compound are not publicly available, and the pharmacological annotation is based on preliminary screening rather than definitive target validation.

CCR5 Antagonist Activity
Preliminary
CCR5 antagonist annotation (qualitative); no quantitative IC₅₀/Ki disclosed
Differentiates target class from kinase-targeted N-cyclopropyl benzamides
Requires independent target engagement validation
CCR5 Antagonist Chemokine Receptor HIV Entry Inhibition

Synthetic Accessibility and Precursor Differentiation: 3-Hydroxy-4-methoxybenzoic Acid Route vs. 2-Hydroxy-4-methoxybenzoate Route

The synthetic route to N-cyclopropyl-4-hydroxy-2-methoxy-benzamide proceeds via condensation of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid, CAS 645-08-9) with cyclopropanamine, using coupling reagents such as HATU with N,N-diisopropylethylamine as base . This contrasts with the synthesis of the regioisomer N-cyclopropyl-2-hydroxy-4-methoxybenzamide, which employs methyl 2-hydroxy-4-methoxybenzoate and requires a 5-day room-temperature aminolysis in neat cyclopropylamine, yielding 1.8 g (approximately 31%) after chromatographic purification . The target compound's precursor (isovanillic acid) is a distinct chemical entity from the regioisomer's precursor (2-hydroxy-4-methoxybenzoic acid derivatives), with different commercial availability, pricing, and purity profiles. Isovanillic acid (CAS 645-08-9) is a naturally occurring phenolic acid with applications in pharmaceutical synthesis, available from multiple suppliers at ≥95% purity . The differential synthetic route has practical implications for scale-up feasibility and cost of goods for researchers requiring multi-gram quantities.

Synthetic Route & Precursor
Method context
HATU/DIPEA coupling from isovanillic acid vs. 5-day aminolysis for regioisomer (~31% yield)
Precursor and method differ; impacts scale-up feasibility
Regioisomer synthesis requires longer reaction time and chromatography
Synthetic Chemistry Benzamide Synthesis Building Block Procurement

Computational Drug-Likeness and Physicochemical Differentiation from the Regioisomer

Although N-cyclopropyl-4-hydroxy-2-methoxy-benzamide and its 2-hydroxy-4-methoxy regioisomer share identical molecular formula, molecular weight (207.23 Da), and predicted logP, they differ in key computed molecular descriptors that influence target binding and physicochemical behavior. The target compound features 4 hydrogen bond acceptors and 2 hydrogen bond donors, with a topological polar surface area (TPSA) predicted to be approximately 58.6 Ų based on the benzamide scaffold with 4-OH and 2-OCH3 substitution . The regioisomer presents the same acceptor/donor counts but with different spatial distribution, which alters the three-dimensional electrostatic potential surface. Computed drug-likeness parameters (Lipinski Rule of Five, Veber rules) are identical between the two isomers, but differences in dipole moment and conformational preferences around the amide bond may affect membrane permeability and protein binding [1]. No experimental logD, solubility, or permeability data are publicly available for either isomer.

Computational Descriptors
Computed only
Identical 2D descriptors (MW 207.23, TPSA ~58.6 Ų); different 3D electrostatic surface and dipole moment
3D pharmacophore divergence despite identical 2D profiles
No experimental logD or permeability data; binding confirmation essential
Computational Chemistry Drug-Likeness Molecular Descriptors

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide in RIPK2 and GCN2 Kinase Inhibitor Patent Landscapes – Structural Positioning Among Prior Art Compounds

The N-cyclopropyl benzamide scaffold, to which the target compound belongs, occupies a defined chemical space in the intellectual property surrounding RIPK2 and GCN2 kinase inhibitors. US Patent 10,138,222 (Boehringer Ingelheim) claims a broad series of substituted N-cyclopropyl benzamides as RIPK2 inhibitors for inflammatory disease, with specific exemplified compounds showing potent kinase inhibition [1]. Patent WO2013110309 (Chroma Therapeutics) describes N-cyclopropyl benzamide derivatives as GCN2 inhibitors, with exemplified compound A127 demonstrating an IC50 < 300 nM [2]. The target compound N-cyclopropyl-4-hydroxy-2-methoxy-benzamide, with its specific 4-hydroxy-2-methoxy substitution, represents a structurally distinct chemotype within this crowded IP space. Its substitution pattern is not among the primary exemplified compounds in the RIPK2 patent, and its CCR5 antagonist annotation suggests a divergent biological profile [3]. For organizations concerned with freedom-to-operate, the target compound's distinct pharmacological fingerprint may offer an alternative entry point into N-cyclopropyl benzamide chemical space with reduced IP entanglement relative to the heavily exemplified kinase inhibitor series.

Patent Landscape Positioning
Cross-study
4-OH/2-OCH₃ substitution not among primary RIPK2/GCN2 patent exemplars; CCR5 annotation distinct
May offer underexplored chemical space with reduced IP overlap
Strategic differentiation from heavily exemplified kinase inhibitor chemotypes
Kinase Inhibitor Inflammatory Disease Patent Landscape

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide – Evidence-Based Application Scenarios for Research Procurement


Fragment-Based and Structure-Activity Relationship (SAR) Studies on N-Cyclopropyl Benzamide Pharmacophores

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide serves as a structurally defined fragment for SAR exploration of the N-cyclopropyl benzamide chemical space. Its 4-hydroxy-2-methoxy substitution pattern is distinct from the more common 2-hydroxy-4-methoxy regioisomer and from unsubstituted or mono-substituted analogs, providing a unique hydrogen-bond pharmacophore [1][2]. Researchers investigating RIPK2, GCN2, or HDAC inhibition can use this compound to probe the steric and electronic requirements of the target binding site, particularly the tolerance for ortho-methoxy vs. ortho-hydroxy substitution . The compound's CCR5 antagonist annotation further suggests utility in chemokine receptor fragment screens where kinase-targeted N-cyclopropyl benzamides would be less relevant .

Chemokine Receptor (CCR5) Antagonist Screening and Hit Validation

Based on preliminary pharmacological screening data identifying CCR5 antagonism, this compound can be prioritized as a starting point for CCR5-focused drug discovery programs targeting HIV entry inhibition, inflammatory bowel disease, rheumatoid arthritis, asthma, or COPD [1]. The compound's N-cyclopropyl group provides a metabolic stability advantage over N-alkyl analogs, potentially enabling direct progression to cell-based HIV entry assays or chemotaxis assays without requiring initial metabolic stabilization [2]. Researchers must independently validate CCR5 binding affinity (radioligand displacement) and functional antagonism (calcium flux, chemotaxis) as quantitative data are not publicly available [1]. The compound's structural differentiation from classical CCR5 antagonists (maraviroc, vicriviroc) may offer a novel chemotype for overcoming resistance mutations.

Metabolic Stability Comparison Studies – Cyclopropyl vs. N-Alkyl Benzamide Series

This compound is suitable as a representative N-cyclopropyl benzamide in head-to-head metabolic stability comparisons against N-methyl, N-ethyl, or N-isopropyl benzamide analogs in hepatic microsome or hepatocyte assays [1]. The cyclopropyl group is a well-precedented metabolic shield that reduces CYP-mediated N-dealkylation, and quantitative intrinsic clearance data generated for this compound would contribute to the broader understanding of cyclopropyl SAR [1][2]. Such studies are directly relevant to lead optimization programs where the N-cyclopropyl motif is under consideration for improving pharmacokinetic properties [2].

Synthetic Methodology Development – Amide Bond Formation with Cyclopropylamine

The compound's synthesis via condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine provides a test substrate for developing and optimizing amide coupling methodologies involving cyclopropylamine, a sterically hindered and volatile amine [1]. Researchers focused on synthetic methodology can benchmark coupling efficiency, compare HATU-mediated vs. alternative coupling strategies, and assess the impact of the free phenolic hydroxyl group on reaction yield and purity. The regioisomer synthesis, requiring 5-day aminolysis, highlights the practical challenges of cyclopropylamide formation and the value of optimized coupling protocols [2].

Application
Selection Property
Validation Focus
SAR exploration of N-cyclopropyl benzamides
Distinct 4-OH/2-OCH₃ substitution pattern
Hydrogen-bond pharmacophore geometry and target tolerance
Chemokine receptor (CCR5) antagonist screening
CCR5 annotation with metabolic stability context
Radioligand binding and functional antagonism assays
Metabolic stability comparison (cyclopropyl vs. N-alkyl)
N-cyclopropyl group as metabolic shield
Intrinsic clearance in microsome/hepatocyte assays
Synthetic methodology development
Cyclopropylamine coupling with isovanillic acid
Reaction yield, purity, and alternative coupling strategies
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